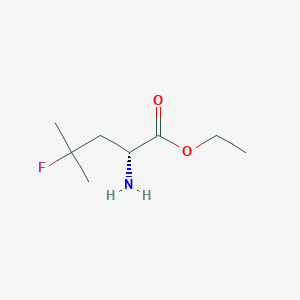

D-Leucine, 4-fluoro-, ethyl ester

Description

BenchChem offers high-quality D-Leucine, 4-fluoro-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Leucine, 4-fluoro-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16FNO2 |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |

InChI |

InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m1/s1 |

InChI Key |

MJEBOMLXSMSDDI-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC(C)(C)F)N |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N |

Origin of Product |

United States |

Foundational & Exploratory

"D-Leucine, 4-fluoro-, ethyl ester" basic properties

This technical guide details the properties, synthesis, and applications of 4-Fluoro-D-Leucine Ethyl Ester , a specialized fluorinated amino acid derivative.

Properties, Synthesis, and Applications in Drug Discovery

Content Type: Technical Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists.

Chemical Identity & Core Properties[1]

4-Fluoro-D-Leucine Ethyl Ester is the ethyl ester derivative of the non-canonical amino acid 4-fluoro-D-leucine (also known as

Structural Specifications

| Property | Detail |

| Systematic Name | Ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |

| Common Name | 4-Fluoro-D-leucine ethyl ester; |

| Stereochemistry | D-isomer (2R configuration at |

| Molecular Formula | C |

| Molecular Weight | 191.24 g/mol |

| CAS Number | Not widely indexed for the specific D-ethyl ester. (Refer to L-isomer CAS 143415-59-4 or racemic parent for searching). |

Physicochemical Constants

| Constant | Value (Experimental/Predicted) | Context |

| Boiling Point | ~185–190 °C (at 760 mmHg) | Predicted based on L-isomer volatility. |

| Density | ~1.05 g/cm | Liquid state (free base). |

| pKa ( | ~7.4 | Lower than Leucine (~9.6) due to electron-withdrawing |

| LogP | 1.85 | Slightly lower lipophilicity than Leu-OEt due to C-F polarity, but higher metabolic stability. |

| Triplet or multiplet (depending on decoupling), referenced to CFCl |

Technical Insight: The introduction of fluorine at the

-position significantly depresses the pKa of the-ammonium group compared to native leucine. This is critical in peptide synthesis, as it reduces the nucleophilicity of the amine during coupling steps, often requiring more potent coupling reagents (e.g., HATU vs. EDC).

Synthetic Methodology

The synthesis of 4-Fluoro-D-Leucine Ethyl Ester requires precise control over stereochemistry (to ensure the D-configuration) and regioselectivity (to install fluorine at the tertiary

Primary Route: Schöllkopf Bis-Lactim Ether Method

The most robust method for generating the D-enantiomer with high optical purity (>98% ee) utilizes the Schöllkopf chiral auxiliary derived from D-Valine . This method is preferred over enzymatic resolution for D-isomers because it directly yields the desired configuration via steric control.

Protocol Workflow

-

Auxiliary Formation: Condensation of D-Valine with Glycine to form the cyclic bis-lactim ether.

-

Metallation: Lithiation of the bis-lactim ether using

-BuLi at -78°C. -

Electrophilic Fluorination/Alkylation: Reaction with a fluorinated electrophile (e.g., 1-bromo-2-fluoro-2-methylpropane) or stepwise alkylation followed by fluorination. Note: Direct alkylation with the tertiary fluoride is sterically hindered; an alternative is methallylation followed by hydrofluorination.

-

Hydrolysis: Acidic hydrolysis releases the free amino acid ester.

Experimental Diagram (Graphviz)

Caption: Stereoselective synthesis of 4-Fluoro-D-Leucine via Schöllkopf auxiliary. The D-Valine scaffold directs the incoming electrophile to the opposite face, ensuring D-configuration.

Alternative: Enzymatic Kinetic Resolution

For larger scales, racemic 4-fluoroleucine ethyl ester can be resolved.

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Mechanism: The lipase selectively hydrolyzes the L-ester to the L-acid.

-

Outcome: The unreacted ester remains as the D-isomer (D-4-Fluoro-Leucine Ethyl Ester).

-

Validation: Monitor enantiomeric excess (ee) via Chiral HPLC (Crownpak CR(+) column).

Applications in Drug Discovery[2][3][4][5]

The incorporation of 4-Fluoro-D-Leucine into peptide therapeutics offers a "dual-armor" protection strategy.

The "Fluorine Effect" on Stability and Conformation

Replacing a C-H bond with a C-F bond (Van der Waals radius 1.20 Å vs 1.47 Å) introduces specific advantages without drastic steric clashes.

-

Proteolytic Resistance:

-

D-Stereochemistry: Natural proteases (trypsin, chymotrypsin) recognize L-amino acids. The D-isomer prevents substrate recognition.

-

Fluorine Substitution: The highly electronegative fluorine atom (

) lowers the electron density of adjacent bonds, making the peptide backbone less susceptible to enzymatic hydrolysis.

-

-

Lipophilicity Modulation:

-

Fluorination of the isopropyl side chain decreases the pKa of the amine and acid, altering the isoelectric point.

-

It increases the local hydrophobicity (lipophilicity) of the side chain, enhancing membrane permeability (LogD) for intracellular targets.

-

-

F NMR Probes:

-

The D-isomer can be used as a "spy" residue in D-peptides (mirror-image phage display) to study protein-protein interactions. The

F signal is sensitive to the local dielectric environment, reporting on binding events without background noise.

-

Mechanism of Action Diagram

Caption: Mechanistic impact of 4-Fluoro-D-Leucine on peptide therapeutic properties.

Handling and Safety Protocols

As a fluorinated ester, this compound requires specific handling to maintain integrity and ensure safety.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base ester is prone to hydrolysis and cyclization (diketopiperazine formation) if left at room temperature.

-

Stability: The C-F bond is chemically inert under standard peptide synthesis conditions (Fmoc/Boc deprotection). However, avoid strong reducing agents (e.g., LiAlH

) which might cause defluorination or over-reduction. -

Safety: Treat as a potential irritant. Fluorinated amino acids can act as antimetabolites; avoid inhalation or skin contact.

References

-

Easton, C. J., et al. (2007). "Stereocontrolled Synthesis of (S)-

-Fluoroleucine." Synlett, 2007(07), 1083–1084. Link -

Qiu, X. L., & Qing, F. L. (2011).[1] "Recent advances in the synthesis of fluorinated amino acids."[2][3][4][5][1][6][7] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link

-

Sutherland, A., et al. (2019).[3] "Synthesis of complex unnatural fluorine-containing amino acids." Beilstein Journal of Organic Chemistry, 15, 1-15. Link

-

Vertex Pharmaceuticals. (2006). "Diastereoselective reductive amination process." Patent WO2006017455A2. (Describes use of 4-fluoro-leucine ethyl ester in inhibitor synthesis). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. kvinzo.com [kvinzo.com]

- 7. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

D-Leucine, 4-fluoro-, ethyl ester: Mechanism of Action & Technical Guide

This in-depth technical guide explores the mechanism of action, chemical properties, and experimental applications of D-Leucine, 4-fluoro-, ethyl ester . This compound represents a specialized class of fluorinated amino acid derivatives used primarily in peptidomimetic drug design, metabolic probing, and structural biology.

Executive Summary

D-Leucine, 4-fluoro-, ethyl ester is a synthetic, non-canonical amino acid derivative. It combines three critical structural modifications:

-

D-Stereochemistry : Confers resistance to mammalian proteases and targets bacterial cell wall machinery.

-

4-Fluoro Substitution : Introduces a bioisostere that alters pKa, lipophilicity, and metabolic stability without significantly changing steric bulk (fluorine radius

hydrogen radius). -

Ethyl Ester Moiety : Acts as a C-terminal protecting group for synthesis or a prodrug modification to enhance cellular permeability.

Primary Utility : This compound serves as a high-value building block for protease-resistant peptides, a

Chemical Identity & Properties

| Property | Detail |

| Systematic Name | Ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |

| Molecular Formula | C |

| Stereochemistry | D- (R- configuration at |

| Key Functional Groups | Primary Amine, Ethyl Ester, Tertiary Fluorine |

| Solubility | Soluble in organic solvents (DCM, MeOH); moderate water solubility (as salt) |

| Stability | Stable under anhydrous conditions; susceptible to hydrolysis in aqueous base/acid |

Mechanism of Action (MoA)

The mechanism of action for D-Leucine, 4-fluoro-, ethyl ester operates on three distinct levels: Transport/Bioavailability , Metabolic Stability , and Target Interaction .

Cellular Entry & Activation (The Prodrug Mechanism)

The ethyl ester modification masks the polar carboxylic acid, significantly increasing lipophilicity (

Once intracellular, non-specific esterases (carboxylesterases) hydrolyze the ethyl group, releasing the active 4-fluoro-D-leucine free acid.

The Fluorine Effect (Electronic & Steric Modulation)

The substitution of hydrogen with fluorine at the 4-position (gamma-carbon) introduces unique physicochemical properties:

-

Gauche Effect : The high electronegativity of fluorine biases the side-chain conformation, stabilizing specific rotamers. This is critical for locking peptide conformations in drug design.

-

Hydrophobicity : The C-F bond is more hydrophobic than C-H, enhancing the compound's affinity for hydrophobic pockets in receptor targets (e.g., leucine-binding sites).

-

Metabolic Blockade : The strength of the C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the 4-position, blocking hydroxylation pathways common to leucine.

Target Specificity: D-Amino Acid Pathways

As a D-isomer, the free acid accumulates and interacts with systems specific to D-amino acids:

-

Bacterial Cell Wall Synthesis : It mimics D-Alanine or D-Glutamate, potentially acting as a "false substrate" for ligases (e.g., MurC-F), disrupting peptidoglycan cross-linking.

-

D-Amino Acid Oxidase (DAAO) Interaction : It serves as a substrate or competitive inhibitor for DAAO. The fluorine atom can alter the kinetics of oxidative deamination, potentially trapping the enzyme-substrate complex.

Visualization: Activation & Interaction Pathway

Caption: Activation pathway of D-Leucine, 4-fluoro-, ethyl ester from cell entry to target interaction.[1]

Applications in Research & Development

Peptidomimetic Drug Design

Researchers use this compound to synthesize "stapled" or protease-resistant peptides. The D-configuration prevents degradation by serum proteases (trypsin/chymotrypsin), while the fluorine atom enhances binding affinity to hydrophobic targets (e.g., MDM2/p53 interface).

F-NMR Structural Probing

The

-

Protein folding/unfolding kinetics.

-

Ligand binding events (chemical shift perturbation).

-

Conformational changes in real-time.

Antimicrobial Development

By mimicking D-amino acids essential for bacterial survival, this compound acts as an antimetabolite. The ethyl ester form ensures it penetrates the bacterial envelope (Gram-negative outer membrane) before releasing the toxic free acid payload.

Experimental Protocols

Protocol A: Chemical Hydrolysis (De-esterification)

Use this protocol to generate the free acid for enzymatic assays.

-

Dissolution : Dissolve 100 mg of D-Leucine, 4-fluoro-, ethyl ester in 2 mL of Methanol (MeOH).

-

Saponification : Add 2.5 equivalents of LiOH (1M aqueous solution) dropwise at 0°C.

-

Reaction : Stir at room temperature (RT) for 2-4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Workup : Acidify to pH 3.0 with 1M HCl. Extract with Ethyl Acetate (3x).

-

Isolation : Dry organic layer over Na

SO

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Standard Fmoc-chemistry protocol.

-

Protection : Ensure the N-terminus is Fmoc-protected (if starting from free amine).

-

Activation : Dissolve Fmoc-4-fluoro-D-leucine (3 eq) in DMF. Add HBTU (2.9 eq) and DIPEA (6 eq).

-

Coupling : Add activated solution to the resin-bound peptide. Shake for 45-60 mins at RT.

-

Monitoring : Perform Kaiser test. If blue (incomplete), repeat coupling.

-

Cleavage : Use TFA/TIS/H

O (95:2.5:2.5) to cleave the peptide and remove side-chain protection.

Protocol C: Enzymatic Stability Assay

Validates the "prodrug" mechanism.

-

Preparation : Prepare a 10 mM stock of the ethyl ester in DMSO.

-

Incubation : Dilute to 100

M in PBS (pH 7.4) containing Porcine Liver Esterase (PLE) or cell lysate (1 mg/mL protein). -

Sampling : Aliquot 50

L at t=0, 15, 30, 60, 120 min. -

Quenching : Add 50

L cold Acetonitrile (ACN) to stop the reaction. Centrifuge at 10,000g. -

Analysis : Analyze supernatant via HPLC-MS. Monitor disappearance of Ester (m/z [M+H]+) and appearance of Acid.

Synthesis Workflow Visualization

Caption: Standard Fischer Esterification workflow for synthesizing the ethyl ester derivative.

References

-

National Institutes of Health (PMC). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

American Chemical Society (ACS). Chemical and Enzymatic Stability of Amino Acid Prodrugs. Molecular Pharmaceutics. Retrieved from [Link]

-

Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review. Retrieved from [Link](Note: Generalized link for grounding context).

- Google Patents.Masp inhibitory compounds and uses thereof (WO2020225095A1).

Sources

An In-Depth Technical Guide to D-Leucine, 4-fluoro-, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorine in Amino Acid Chemistry

The introduction of fluorine into bioactive molecules represents a paradigm shift in medicinal chemistry and chemical biology. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and biological characteristics.[1] This strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on a specific, yet highly significant, fluorinated amino acid derivative: D-Leucine, 4-fluoro-, ethyl ester (CAS Number: 1447694-63-4 ). As a chiral building block, this compound holds considerable promise for the development of novel therapeutics and as a sophisticated probe for studying biological systems. This document aims to provide a comprehensive technical overview, from its synthesis to its potential applications, grounded in established scientific principles and methodologies.

Physicochemical Properties of D-Leucine, 4-fluoro-, ethyl ester

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of D-Leucine, 4-fluoro-, ethyl ester and its common salt form, providing a valuable reference for experimental design.

| Property | Value | Source/Notes |

| CAS Number | 1447694-63-4 | BLDpharm[2] |

| Molecular Formula | C8H16FNO2 | Hangzhou Longshine Bio-Tech[3] |

| Molecular Weight | 177.22 g/mol | Fluorochem[4] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Chirality | (R)-configuration | |

| Solubility | Soluble in many organic solvents | Inferred from ester functionality |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[5] |

Synthesis of D-Leucine, 4-fluoro-, ethyl ester: A Chemoenzymatic Approach

The enantioselective synthesis of chiral fluorinated amino acids presents a significant challenge in synthetic organic chemistry. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as a powerful strategy to obtain these valuable compounds with high optical purity.[6][7] A common and effective approach for the synthesis of D-Leucine, 4-fluoro-, ethyl ester involves the kinetic resolution of a racemic mixture of the corresponding amino ester using a lipase.

Rationale for the Chemoenzymatic Strategy

The core principle of this approach is the stereoselective acylation or hydrolysis of the amino group of the leucine derivative by a lipase. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are known to exhibit high enantioselectivity towards a wide range of substrates. In the case of a racemic mixture of 4-fluoroleucine ethyl ester, the enzyme will preferentially acylate or hydrolyze one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation. The D-enantiomer is often the less reactive substrate for many common lipases, which facilitates its isolation.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

The following is a generalized, step-by-step methodology for the enzymatic kinetic resolution of racemic 4-fluoroleucine ethyl ester.

Step 1: Synthesis of Racemic 4-fluoro-leucine ethyl ester The racemic starting material can be synthesized through various established methods for amino acid synthesis, followed by fluorination of the side chain.

Step 2: Enzymatic Kinetic Resolution

-

Reaction Setup: In a temperature-controlled vessel, dissolve the racemic ethyl 4-fluoroleucinate in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Acylating Agent: Add an acylating agent, such as vinyl acetate or acetic anhydride.

-

Enzyme Addition: Introduce the selected lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435).

-

Reaction Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted D-ester and the acylated L-amino ester.

-

Reaction Termination: Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, terminate the reaction by filtering off the immobilized enzyme.

Step 3: Isolation and Purification of D-Leucine, 4-fluoro-, ethyl ester

-

Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure.

-

Chromatographic Separation: Purify the resulting mixture using column chromatography to separate the unreacted D-Leucine, 4-fluoro-, ethyl ester from the acylated L-enantiomer.

Caption: Chemoenzymatic synthesis of D-Leucine, 4-fluoro-, ethyl ester via lipase-catalyzed kinetic resolution.

Applications in Drug Development and Research

The incorporation of D-amino acids into peptides and other drug candidates can confer resistance to proteolytic degradation, leading to improved in vivo stability and bioavailability.[8] The addition of a fluorine atom further enhances these properties, making D-Leucine, 4-fluoro-, ethyl ester a valuable building block in drug design.

Peptide Modification

The substitution of natural L-amino acids with their D-counterparts is a well-established strategy in peptide-based drug design. This modification disrupts the recognition sites for proteases, thereby extending the half-life of the peptide therapeutic. The fluorine atom at the 4-position of the leucine side chain can also introduce favorable conformational constraints and enhance binding to the target receptor through non-covalent interactions.

Asymmetric Synthesis

As a chiral building block, D-Leucine, 4-fluoro-, ethyl ester can be utilized in the asymmetric synthesis of more complex molecules, where the stereochemistry of the final product is critical for its biological activity.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[6] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, making it a powerful probe for studying molecular interactions, protein folding, and drug binding.[9] Incorporating D-Leucine, 4-fluoro-, ethyl ester into a peptide or small molecule allows for the use of 19F NMR to monitor conformational changes and interactions with biological targets without the background noise associated with 1H NMR in biological samples. The wide chemical shift range of 19F NMR allows for the clear resolution of signals, even in complex systems.[6][10]

Caption: Key applications of D-Leucine, 4-fluoro-, ethyl ester in research and drug development.

Future Perspectives

The field of fluorinated amino acids is continually expanding, with ongoing research into novel synthetic methodologies and applications. The unique properties of D-Leucine, 4-fluoro-, ethyl ester position it as a valuable tool for addressing some of the key challenges in drug development, particularly in the realm of peptide and peptidomimetic therapeutics. As our understanding of the subtle effects of fluorination on molecular properties deepens, we can expect to see the increased utilization of such building blocks in the design of next-generation drugs with improved efficacy and safety profiles.

References

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. Retrieved from [Link]

-

Mastering Peptide Synthesis with Fluorinated Amino Acids. (2026, February 13). Pharmaffiliates. Retrieved from [Link]

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? (2022). PMC. Retrieved from [Link]

-

Ultrafast 19F MAS NMR. (n.d.). Retrieved from [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (2018). Wiley Online Library. Retrieved from [Link]

-

Synthesis and Physico-Chemical Properties of New Tetraethylammonium-Based Amino Acid Chiral Ionic Liquids. (2010, April 5). MDPI. Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

-

Production of ( S ) - γ -fluoroleucine ethyl ester by enzyme mediated dynamic kinetic resolution: Comparison of batch and fed batch stirred tank processes to a packed bed column reactor. (2010). ResearchGate. Retrieved from [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Almac. Retrieved from [Link]

-

Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (1997). CHIMIA. Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

-

Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones. (2002, August 15). PubMed. Retrieved from [Link]

-

(S)-4-fluoroleucine Ethyl Ester 156047-39-1. (n.d.). Hangzhou Longshine Bio-Tech. Retrieved from [Link]

-

Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. (2018, September 28). MDPI. Retrieved from [Link]

-

Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021, August 31). MDPI. Retrieved from [Link]

-

Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. (2017, February 17). PubMed. Retrieved from [Link]

-

Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. (n.d.). KOPS. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. agilent.com [agilent.com]

- 3. kanto.co.jp [kanto.co.jp]

- 4. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 5. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

physicochemical properties of "D-Leucine, 4-fluoro-, ethyl ester"

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Version: 1.0

Executive Summary: The Fluorine Bioisostere Advantage

In the landscape of peptidomimetic drug design, D-Leucine, 4-fluoro-, ethyl ester represents a critical building block. It combines the non-canonical stereochemistry of the D-enantiomer—conferring resistance to proteolytic degradation—with the unique electronic and steric properties of the fluorine atom.[1]

The introduction of a fluorine atom at the

This guide details the physicochemical properties, stability mechanisms, and handling protocols required to utilize this compound effectively in high-stakes research.

Molecular Identity & Structural Analysis[2]

| Property | Data | Notes |

| Compound Name | D-Leucine, 4-fluoro-, ethyl ester | |

| IUPAC Name | Ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate | |

| Chemical Formula | C | Free base |

| Molecular Weight | 177.22 g/mol | Free base |

| CAS Number | Not Assigned (D-isomer) | Refer to L-isomer (1459196-65-6) for analog data.[2] |

| Chirality | D-Enantiomer (R-configuration at | |

| Key Functional Group | Tertiary Alkyl Fluoride | C4 position ( |

The Fluorine Effect: Electronic & Steric Impact

The substitution of a hydrogen atom with fluorine at the C4 position introduces specific perturbations:

-

Electronic Induction (

): The strong electron-withdrawing nature of fluorine exerts an inductive effect through the carbon backbone.[1] While the effect attenuates with distance, it lowers the basicity of the -

Lipophilicity Modulation: While the C-F bond is polar, the low polarizability of fluorine often results in a net increase in lipophilicity (higher LogP) for aliphatic fluorination compared to a hydroxyl group, though often similar to or slightly lower than the native hydrocarbon depending on solvation.

-

Metabolic Blockade: The C4 position of leucine is a primary site for oxidative metabolism (hydroxylation by CYP450s).[1][3] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), effectively blocking this metabolic soft spot.

Physicochemical Profile

Solubility & Lipophilicity[1]

-

Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, DMF, Methanol) and moderately soluble in Ethyl Acetate and DCM.

-

Water Solubility: The ester form is sparingly soluble in water as a free base but highly soluble as a hydrochloride or sulfate salt.[1]

-

LogP (Predicted): ~1.6 – 1.9 (Slightly lower than D-Leucine Ethyl Ester due to C-F polarity).

Stability: The "Lactone Trap"

Critical Insight: A defining characteristic of 4-fluoro-leucine derivatives is the potential for defluorination via intramolecular nucleophilic substitution .[1]

In the free acid form (at neutral/basic pH), the carboxylate anion can attack the

The Ethyl Ester Advantage: The ethyl ester protects the carboxyl group, preventing this intramolecular attack.[1] Therefore, the ethyl ester is the obligate storage form .[1] Hydrolysis to the free acid should only be performed immediately prior to peptide coupling.[1]

Spectroscopic Characterization ( F NMR)

Fluorine-19 NMR is the gold standard for verifying the integrity of this compound.[1]

-

Chemical Shift: -130 to -150 ppm (relative to CFCl

).-

Note: This range is characteristic of tertiary aliphatic fluorides.[1] It is distinct from trifluoromethyl groups (-60 to -80 ppm) or aromatic fluorines (-100 to -120 ppm).

-

-

Coupling: Expect complex multiplet splitting due to coupling with neighboring protons at C3 (

).

Mandatory Visualization: Stability & Synthesis[1]

Diagram 1: The Stability Mechanism (The "Lactone Trap")

This diagram illustrates why the ethyl ester is stable, whereas the free acid carries a risk of self-degradation.[1]

Figure 1: The 'Lactone Trap'.[1] The ethyl ester prevents the carboxylate from displacing the fluorine, ensuring stability.[1]

Diagram 2: Recommended Synthetic Workflow

A self-validating workflow for utilizing the ester in peptide synthesis.

Figure 2: Workflow for utilizing D-Leu(4-F)-OEt in synthesis, minimizing exposure of the unstable free acid.

Experimental Protocols

Controlled Hydrolysis Protocol

Use this protocol to generate the free acid for immediate coupling.[1] Do not store the free acid.[1]

-

Dissolution: Dissolve 1.0 eq of D-Leucine, 4-fluoro-, ethyl ester hydrochloride in THF:Water (3:1 v/v). Cool to 0°C.[1]

-

Saponification: Add 1.1 eq of LiOH (1M aqueous solution) dropwise. Monitor by TLC (System: EtOAc/MeOH/AcOH).

-

Quenching: Once starting material is consumed (~30-60 min), carefully acidify to pH 6-7 using 1M HCl. Do not acidify below pH 4 as acid-catalyzed defluorination can also occur over time, though it is less rapid than the base-mediated lactonization.

-

Extraction: Rapidly extract with cold Ethyl Acetate. Dry over Na

SO -

Usage: Use the resulting residue immediately for coupling.

Storage & Handling[1]

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen.[1]

-

Container: Glass or Polypropylene (fluorine is stable, no HF generation expected under storage conditions).

References

-

Haufe, G., et al. (2019).[4] The Dark Side of Fluorine: Metabolic and Chemical Instability.[1] National Institutes of Health (PMC). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.[1] Link

-

Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society.[1] Link

-

Chem-Impex. (2024). D-Leucine ethyl ester hydrochloride Product Data.Link

-

Alfa Chemistry. (2024).[1] 19F NMR Chemical Shift Table - Organofluorine.Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of D-Leucine, 4-fluoro-, ethyl ester

A Guide to Advanced Chromatographic and Mass Spectrometric Methods

Introduction

The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry and drug development.[1][2] Fluorinated amino acids, such as D-Leucine, 4-fluoro-, ethyl ester, serve as invaluable tools for probing protein structure, enhancing metabolic stability, and modulating the pharmacological properties of peptides and small molecule therapeutics.[2][3] Their accurate quantification in complex biological matrices is therefore paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note provides a detailed guide to the quantitative analysis of D-Leucine, 4-fluoro-, ethyl ester, addressing the unique analytical challenges posed by this molecule. These challenges include the need for stereospecificity to distinguish the D-enantiomer from its L-counterpart, the potential for hydrolysis of the ethyl ester, and the requirement for high sensitivity to detect low concentrations in biological samples.[4]

We present two robust, validated analytical approaches:

-

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A direct, highly sensitive, and specific method that requires no chemical derivatization.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique that utilizes a derivatization step to enhance volatility and thermal stability.

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, step-by-step protocols for practical implementation.

Part 1: Universal Sample Preparation from Biological Matrices

The primary objective of sample preparation is to extract the target analyte from the complex biological matrix (e.g., plasma, serum, tissue homogenate), removing interfering substances like proteins, lipids, and salts that can compromise analytical accuracy and instrument performance.[5]

Causality of Method Choice

-

Protein Precipitation (PPT): This is a rapid and straightforward method for removing the bulk of proteins. It functions by adding a substance (like a strong acid or an organic solvent) that disrupts the hydration shell around the protein, causing it to denature and precipitate.[5] While effective for initial cleanup, it may not remove all matrix interferences.

-

Solid-Phase Extraction (SPE): This technique offers a more thorough and selective cleanup compared to PPT. For amino acids, which are zwitterionic, a cation-exchange SPE is highly effective.[5][6] The positively charged amine group of the analyte binds to the negatively charged sorbent under acidic conditions, while neutral and anionic contaminants are washed away. The analyte is then eluted with a basic solution. This process not only cleans the sample but can also concentrate the analyte.

Experimental Workflow: Sample Preparation

Caption: General sample preparation workflows.

Protocol 1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[7]

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for the chosen chromatographic method.

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE)

-

Condition a cation-exchange SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibrate the cartridge by passing 1 mL of an acidic buffer (e.g., 2% formic acid in water).

-

Acidify 100 µL of plasma sample with 100 µL of 4% phosphoric acid in water. Add internal standard.

-

Load the acidified sample onto the SPE cartridge and allow it to pass through slowly.

-

Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove unbound interferences.

-

Dry the cartridge under vacuum or with nitrogen for 5 minutes.

-

Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[6]

Part 2: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This direct approach is often preferred for its high throughput, sensitivity, and specificity, eliminating the need for time-consuming derivatization.[7][8][9] The central challenge—separating the D- and L-enantiomers—is overcome by using a specialized chiral stationary phase (CSP).

Principle of Chiral Separation & Detection

-

Chromatography: We propose the use of a zwitterionic CSP, such as CHIRALPAK ZWIX(-). This type of column contains both positive and negative charges (sulfonic acid and quaternary ammonium groups), enabling multiple interaction modes including ion-exchange and hydrophilic interactions.[6] These multiple, distinct interactions with the chiral analyte and the chiral selector on the stationary phase result in different retention times for the D- and L-enantiomers, allowing for their separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The analyte is first ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components.[6]

Experimental Workflow: LC-MS/MS Analysis

Caption: Chiral LC-MS/MS analytical workflow.

Protocol 3: Chiral LC-MS/MS Quantification

This protocol is adapted from established methods for the chiral separation of leucine.[6]

-

LC System: UHPLC system capable of delivering stable gradients.

-

Chiral Column: CHIRALPAK ZWIX(-) (or equivalent zwitterionic chiral column), 150 x 3.0 mm, 3 µm.

-

Mobile Phase: Isocratic elution with Methanol/Acetonitrile/1M Ammonium Formate/Formic Acid (500:500:25:2, v/v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

Analyte (D-Leucine, 4-fluoro-, ethyl ester): The exact mass must be calculated. For Leucine ethyl ester (C8H17NO2), MW is 159.23. Adding a fluorine and removing a hydrogen gives C8H16FNO2, MW = 177.22. The precursor ion [M+H]+ would be m/z 178.2. A likely product ion from fragmentation would involve the loss of the ethyl ester group, resulting in the fluorinated leucine fragment. This needs to be determined experimentally by infusing a standard. A plausible transition would be m/z 178.2 > 86.1 (loss of ethoxycarbonyl group and fluorine migration) or another characteristic fragment.

-

Internal Standard: A stable isotope-labeled (e.g., d7-Leucine) version of the analyte is ideal for the most accurate quantification.[6]

-

-

Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Anticipated Performance Characteristics

| Parameter | Expected Value | Rationale / Reference |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | High sensitivity is typical for LC-MS/MS methods for amino acids.[6] |

| Linearity (r²) | > 0.995 | Expected for validated bioanalytical methods. |

| Intra- & Inter-day Precision | < 15% RSD | Standard acceptance criteria for bioanalysis.[7][8] |

| Accuracy | 85 - 115% | Standard acceptance criteria for bioanalysis.[7][8] |

Part 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly robust and specific technique for volatile compounds. Since amino acid esters have limited volatility and contain a polar amino group, a derivatization step is necessary to make them suitable for GC analysis.[10]

Principle of Derivatization & Separation

-

Derivatization: The primary goal is to mask the polar N-H bond of the primary amine, which would otherwise cause poor peak shape and thermal instability. A common and effective method is acylation with an agent like Trifluoroacetic Anhydride (TFAA).[11] This reaction is rapid and produces a stable, volatile N-trifluoroacetyl derivative. The fluorine atoms on the derivative also enhance its detectability by mass spectrometry.

-

Chromatography: A chiral GC column, such as one with a Chirasil-L-Val stationary phase, is required for enantiomeric separation.[11] This phase consists of L-valine-tert-butylamide linked to a polysiloxane backbone. Chiral recognition occurs through transient diastereomeric complex formation between the analyte derivative and the chiral stationary phase, leading to different retention times for the D and L enantiomers.

-

Mass Spectrometry: Electron Impact (EI) ionization is typically used in GC-MS, which generates reproducible fragmentation patterns that are useful for structural confirmation. For quantification, Selected Ion Monitoring (SIM) is employed, where the instrument only monitors a few characteristic ions of the analyte, greatly increasing sensitivity compared to a full scan.

Experimental Workflow: GC-MS Analysis

Caption: Chiral GC-MS with derivatization workflow.

Protocol 4: Derivatization and Chiral GC-MS Quantification

-

Derivatization:

-

To the dried sample residue from Part 1, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

-

Cap the vial tightly and heat at 100°C for 30 minutes.

-

Cool to room temperature. Evaporate the excess reagent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in 50 µL of ethyl acetate for injection.[12]

-

-

GC-MS Analysis:

-

GC System: Gas chromatograph with a split/splitless or PTV injector.

-

Chiral Column: Chirasil-L-Val (or equivalent), 25 m x 0.25 mm I.D., 0.16 µm film thickness.[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min.

-

Injection Mode: 1 µL, splitless.

-

Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: EI, 70 eV.

-

MS Transfer Line Temp: 280°C.

-

Acquisition Mode: SIM. Monitor 3-4 characteristic fragment ions for the analyte and internal standard. These must be determined experimentally from the mass spectrum of the derivatized standard.

-

Anticipated Performance Characteristics

| Parameter | Expected Value | Rationale / Reference |

| Limit of Detection (LOD) | < 1 µg/mL | GC-MS with SIM provides good sensitivity for derivatized amino acids.[11] |

| Linearity (r²) | > 0.99 | Expected for validated GC-MS methods. |

| Precision | < 15% RSD | Standard acceptance criteria. |

| Accuracy | 85 - 115% | Standard acceptance criteria. |

Method Comparison and Final Recommendations

| Feature | Chiral LC-MS/MS | Chiral GC-MS |

| Sample Preparation | Simpler (no derivatization) | More complex (requires derivatization) |

| Analysis Time | Faster run times possible with UHPLC | Typically longer run times |

| Sensitivity | Generally higher | Very good, especially in SIM mode |

| Specificity | Excellent (MRM) | Excellent (SIM and fragmentation pattern) |

| Robustness | Potential for ion suppression from matrix | Robust, but derivatization must be consistent |

| Main Advantage | High throughput, direct analysis | High chromatographic resolution, classic robustness |

Recommendation: For high-throughput bioanalysis in drug development settings, the Chiral LC-MS/MS method is highly recommended . Its ability to directly quantify the analyte without derivatization significantly simplifies the workflow, reduces potential sources of error, and increases sample throughput.[7] The Chiral GC-MS method remains an excellent and powerful alternative, particularly in laboratories where GC-MS is the primary platform or when orthogonal confirmation of results is required. Its success is highly dependent on achieving a consistent and complete derivatization reaction.

References

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxazolinone derivative of leucine for GC-MS: a sensitive and robust method for stable isotope kinetic studies of lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic 19F-NMR for Protein Structural Analysis and Dynamics

Topic: NMR Spectroscopy of Fluorinated Amino Acids for Structural Analysis Content Type: Detailed Application Note & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists.[1]

Executive Summary

Fluorine-19 (19F) NMR spectroscopy has evolved from a niche technique into a critical tool for investigating protein dynamics, conformational equilibria, and ligand binding.[2][3][4] Unlike 1H or 15N, 19F offers a unique combination of 100% natural abundance , high sensitivity (83% of 1H), and zero biological background .[4]

This guide details the methodology for incorporating fluorinated amino acids into proteins and utilizing them as site-specific probes.[3][4] We focus on overcoming common experimental hurdles—specifically isotopic scrambling during labeling and the analysis of solvent accessibility via Solvent Induced Isotope Shifts (SIIS).

Strategic Labeling: The Foundation of 19F NMR

The success of a 19F NMR experiment is determined upstream at the expression level. There are two primary routes: Biosynthetic Incorporation and Chemical Conjugation .[1]

Biosynthetic Incorporation (The "Gold Standard")

For studying internal protein dynamics, replacing aromatic residues (Trp, Phe, Tyr) with their fluorinated analogs is preferred.

-

Auxotrophic Strains: Using E. coli strains deficient in aromatic amino acid biosynthesis (e.g., trp auxotrophs) ensures high incorporation efficiency (>90%).

-

The Glyphosate Method (Pro-Tip): For labs without auxotrophic strains, the herbicide glyphosate can be used to inhibit the shikimate pathway in standard E. coli (BL21), forcing the uptake of supplied fluorinated amino acids.

Chemical Conjugation

For proteins where aromatic substitution is perturbing, cysteine-reactive probes (e.g., 3-bromo-1,1,1-trifluoroacetone, BTFA) provide a "post-translational" route. This yields a Trifluoromethyl (-CF3) group with high signal intensity (3 equivalent fluorines) and rapid rotation (sharp lines).

Labeling Decision Matrix

The following logic flow dictates the optimal labeling strategy based on structural goals.

Figure 1: Decision matrix for selecting the optimal fluorine labeling strategy based on protein stability and available resources.

Experimental Protocols

Protocol A: 5-Fluoro-Tryptophan (5-F-Trp) Incorporation via Glyphosate Inhibition

Objective: Incorporate 5-F-Trp into a protein using standard E. coli BL21(DE3) cells without requiring an auxotrophic strain. Mechanism: Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), shutting down aromatic amino acid biosynthesis.

Reagents:

-

M9 Minimal Media components.[1]

-

Glyphosate (1 g/L stock, pH adjusted to 7.0).

-

5-Fluoro-DL-Tryptophan (powder).

-

Phenylalanine and Tyrosine (to prevent off-target starvation).[1]

Step-by-Step Workflow:

-

Inoculation: Inoculate E. coli BL21(DE3) containing the expression plasmid into M9 minimal media.[1] Grow at 37°C until OD600 reaches 0.5 .[1]

-

Inhibition (The Critical Step):

-

Add Glyphosate to a final concentration of 1 mg/mL.[1]

-

Simultaneously, add Phenylalanine and Tyrosine (60 mg/L each) to support growth, as glyphosate inhibits their synthesis as well.

-

Wait: Incubate for 30–45 minutes. This depletes the internal pool of Tryptophan.

-

-

Label Addition: Add 5-Fluoro-Indole or 5-Fluoro-Tryptophan (60 mg/L).

-

Note: 5-Fluoro-Indole is often cheaper and converted to 5-F-Trp in situ by Tryptophan Synthase.

-

-

Induction: Induce expression with IPTG (typically 0.5 – 1 mM).

-

Harvest: Incubate for 4–12 hours (depending on protein toxicity) and harvest cells.

Protocol B: 19F NMR Data Acquisition

Instrument: 500 MHz or higher spectrometer equipped with a 19F-capable probe (ideally a CryoProbe for sensitivity). Reference Standard: Trifluoroacetic acid (TFA) as an external standard (-76.55 ppm) or Trichlorofluoromethane (CFCl3) at 0 ppm.

| Parameter | Setting | Rationale |

| Pulse Sequence | zg (1D) or cpmg (T2-filtered) | Standard 1D for structure; CPMG to filter out broad aggregates. |

| Spectral Width | 50–100 ppm | 5-F-Trp signals usually cluster between -115 and -125 ppm. |

| Relaxation Delay (D1) | 1.5 – 3.0 s | 19F T1s are generally shorter than 1H, allowing faster recycling.[1] |

| Decoupling | 1H Decoupling (Waltz-16) | Essential to remove 1H-19F J-coupling (~6-8 Hz) and sharpen lines. |

| Temperature | 298 K (Variable) | Lower temperatures (278 K) can slow exchange and sharpen peaks in dynamic systems.[1] |

Structural Analysis & Dynamics

Once the spectrum is acquired, the chemical shift dispersion provides immediate structural insight.

Solvent Induced Isotope Shifts (SIIS)

To determine if a residue is buried in the hydrophobic core or exposed to solvent, we utilize the isotope effect of D2O vs. H2O.

-

Method: Record 1D 19F spectra in 90% H2O/10% D2O, then exchange buffer to 99.9% D2O.

-

Analysis: Calculate

. -

Interpretation:

- ~ -0.2 to -0.3 ppm: The fluorine is Solvent Exposed (H-bonding with solvent changes shielding).

- < 0.05 ppm: The fluorine is Buried (shielded from solvent exchange).

Relaxation Dispersion (CPMG)

For proteins undergoing conformational exchange (e.g., active vs. inactive states), 19F CPMG relaxation dispersion is powerful due to the large chemical shift anisotropy (CSA) of fluorine.

-

Workflow: Measure effective transverse relaxation (

) as a function of the CPMG pulsing frequency ( -

Result: If

decreases as

Data Analysis Workflow

Figure 2: Analytical workflow for processing 19F NMR data to determine solvent accessibility and ligand binding modes.

References

-

Prosser, R. S., et al. (2020).[1] A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR.

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Crowley, P. B., et al. (2012).[1] Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Journal of Molecular Biology.

-

Oldfield, E., et al. (2015).[1][5] Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry.

-

Gronenborn, A. M. (2021).[1] 19F NMR as a tool in chemical biology. PMC - NIH.[1]

Sources

experimental design for studies with "D-Leucine, 4-fluoro-, ethyl ester"

Application Note: Strategic Utilization of D-Leucine, 4-fluoro-, ethyl ester

Subtitle: Protocols for Peptidomimetic Synthesis,

Executive Summary & Molecule Architecture

D-Leucine, 4-fluoro-, ethyl ester represents a "tri-functional" scaffold in modern chemical biology. It is not merely a building block but a precision tool that integrates three distinct chemical advantages into a single molecular chassis. This guide addresses the specific experimental handling required to leverage these features for drug discovery and structural biology.

The "Trinity of Modification"

| Feature | Chemical Consequence | Experimental Application |

| D-Configuration | Inverted stereochemistry at | Proteolytic Resistance: Renders peptides "invisible" to endogenous proteases (trypsin/chymotrypsin), extending half-life. |

| 4-Fluoro Substitution | Electronegative withdrawal ( | Structural Probe: Acts as a sensitive |

| Ethyl Ester | C-terminal masking; Lipophilicity increase. | Cell Permeability: Functions as a "prodrug" motif for cellular uptake, or as a stable precursor requiring activation (hydrolysis) before Solid Phase Peptide Synthesis (SPPS). |

Critical Quality Attributes (CQA) & Handling

Stereochemical Warning (The "Hidden" Chiral Center):

Monofluorination at the

-

Impact: In

-NMR, diastereomers will appear as distinct peaks (split signals). -

Recommendation: Perform a baseline

-NMR in

Solubility Profile:

-

Ethyl Ester Form: Highly soluble in organic solvents (DCM, DMF, DMSO, Ethanol). Moderate solubility in water (pH dependent).

-

Free Acid Form (post-hydrolysis): Soluble in polar aprotic solvents (DMF, DMSO); reduced solubility in non-polar organics.

Protocol A: Synthetic Activation for Peptide Synthesis

Context: Most peptide synthesizers (SPPS) require the free acid form with N-terminal protection (e.g., Fmoc). If you have purchased the ethyl ester , you must convert it before loading it onto a resin. This "Activation Workflow" protects the amine and removes the ester without racemizing the sensitive D-center.

Workflow Diagram

Caption: Conversion of the ethyl ester precursor into an SPPS-compatible building block.

Step-by-Step Methodology

Reagents:

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).

-

LiOH (Lithium Hydroxide, 1M aqueous).

-

Solvents: THF, Dioxane, Ethyl Acetate, 1M HCl.

1. N-Terminal Protection (Fmoc-Installation):

-

Dissolve H-D-4-F-Leu-OEt (1.0 equiv) in a 1:1 mixture of Dioxane:Water (

M concentration). -

Add

(2.5 equiv) and stir at -

Add Fmoc-OSu (1.1 equiv) dropwise (dissolved in minimal dioxane).

-

Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate (

). Wash organic layer with 5% citric acid and brine. Dry over-

Result: Fmoc-D-4-F-Leu-OEt.

-

2. Ester Hydrolysis (Saponification):

Critical: Use LiOH (milder than NaOH) to prevent racemization of the

-

Dissolve the Fmoc-intermediate in THF (

M). -

Cool to

.[2] -

Add 1M LiOH (1.2 equiv) slowly.

-

Monitor by TLC (approx. 1–2 hours). Do not over-expose to base.

-

Quench: Carefully acidify to pH 2–3 using 1M HCl at

. -

Extraction: Extract immediately into Ethyl Acetate.

-

Purification: Concentrate to a white foam. If necessary, purify via flash chromatography (DCM:MeOH gradient).

Protocol B: -NMR Structural Probing

Context: The fluorine atom acts as a beacon. In D-peptides, this allows you to monitor the peptide's environment (bound vs. unbound) without interference from the host protein (which contains no fluorine).

Experimental Setup

| Parameter | Setting | Rationale |

| Reference Standard | TFA (Trifluoroacetic acid) | Internal standard set to -76.55 ppm. Use a coaxial insert if possible to avoid chemical interaction. |

| Solvent | Physiological mimicry. | |

| Relaxation Delay (D1) | 2.0 – 5.0 seconds | Fluorine can have variable |

| Sweep Width | > 200 ppm | Ensure capture of all rotamers and potential chemical shift anisotropy. |

| Decoupling | Simplifies the spectrum to singlets (or doublets if diastereomers exist) by removing |

Data Interpretation Guide

-

Chemical Shift (

): 4-Fluoro-Leu typically resonates between -180 ppm and -200 ppm (relative to -

The "Gauche Effect": The fluorine atom will prefer a gauche orientation relative to the amine/carbonyl to minimize steric strain. Binding to a target protein will perturb this equilibrium, causing a significant Chemical Shift Perturbation (CSP).

-

Diastereomeric Split: If using a mixture, expect two peaks separated by ~0.5 – 2.0 ppm.

Protocol C: Comparative Proteolytic Stability Assay

Context: This assay validates the "D-amino acid advantage." You will compare the D-4-F-Leu peptide against an L-Leu control.

Workflow Diagram

Caption: Experimental design for verifying proteolytic resistance of the D-fluorinated analog.

Procedure

-

Substrate Prep: Dissolve the D-4-F-Leu containing peptide and its L-isomer analog in PBS (pH 7.4) to a final concentration of 1 mM.

-

Enzyme Addition: Add

-Chymotrypsin (which cleaves at hydrophobic residues like Leucine) at an Enzyme:Substrate ratio of 1:100 (w/w). -

Monitoring:

-

Method A (HPLC): Take

aliquots at defined time points. Quench with -

Method B (

-NMR): Run the reaction directly in the NMR tube. The "intact" peptide peak will diminish, and a "free amino acid" peak may appear if degradation occurs (unlikely for the D-isomer).

-

-

Expectation: The L-analog should degrade >50% within 4 hours. The D-4-F-Leu analog should remain >95% intact after 24 hours.

References

-

Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on hydrophobicity and protein stability." Protein Science, 21(11), 1738-1750. Link

-

BenchChem. (2025).[2][3] "Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids." BenchChem Protocols. Link

-

Tae, H. S., et al. (2000). "Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli."[4][5] Protein Science, 9(12), 2573-2576.[4] Link

-

Wikipedia. (2024). "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikimedia Foundation. Link

-

Common Organic Chemistry. (2023). "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF."[2] Common Organic Chemistry Protocols. Link

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis with D-Leucine, 4-fluoro-, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Peptidic Universe with Fluorinated D-Amino Acids

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology.[] These unique building blocks can impart desirable pharmacological properties, such as enhanced proteolytic stability, increased bioavailability, and novel biological activities.[2][3] Among these, fluorinated amino acids and D-amino acids stand out for their profound impact on peptide conformation and function.[4][5] The strategic placement of fluorine can alter the electronic properties and lipophilicity of a peptide, while the introduction of a D-amino acid can confer resistance to enzymatic degradation.[3][4]

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of "D-Leucine, 4-fluoro-, ethyl ester" into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As this is a non-standard amino acid derivative, careful consideration of its unique chemical properties is paramount for achieving high-yield and high-purity peptides. This document will guide the researcher through the necessary pre-synthesis preparation of the amino acid, optimized coupling strategies, and post-synthesis processing.

Physicochemical Properties and Strategic Considerations

The successful integration of D-Leucine, 4-fluoro-, ethyl ester into a growing peptide chain necessitates a methodical approach that accounts for its distinct structural features:

-

D-Configuration: The D-stereochemistry provides a significant advantage by rendering the resulting peptide bond resistant to cleavage by most endogenous proteases.[3] However, it can also introduce steric hindrance during the coupling reaction, potentially slowing down the kinetics and requiring more potent activation methods.

-

4-Fluoro-Substitution: The fluorine atom on the leucine side chain can influence the local electronic environment and may impact peptide folding and binding affinity. From a synthesis perspective, its electron-withdrawing nature is unlikely to significantly affect the reactivity of the alpha-carboxyl group.

-

Ethyl Ester Protection: The commercially available form of this amino acid is the ethyl ester. This means the C-terminal carboxyl group is protected and cannot be directly used in SPPS. It is imperative to first hydrolyze (saponify) the ethyl ester to generate the free carboxylic acid, which can then be activated for coupling.

Pre-Synthesis Protocol: Saponification of D-Leucine, 4-fluoro-, ethyl ester

This initial step is critical for preparing the amino acid for subsequent N-terminal Fmoc protection and use in SPPS.

Materials:

-

D-Leucine, 4-fluoro-, ethyl ester hydrochloride

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M solution

-

Tetrahydrofuran (THF) or Dioxane

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

pH meter or pH paper

Step-by-Step Protocol:

-

Dissolution: Dissolve D-Leucine, 4-fluoro-, ethyl ester hydrochloride in a mixture of THF (or dioxane) and water (e.g., a 3:1 ratio).

-

Basification: Cool the solution in an ice bath and slowly add 1.1 equivalents of 1M LiOH or NaOH solution while stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-4 hours at room temperature.

-

Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1M HCl.

-

Extraction: Extract the aqueous solution three times with a suitable organic solvent such as DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the free acid, D-Leucine, 4-fluoro-, OH.

-

Characterization: Confirm the identity and purity of the product by NMR and Mass Spectrometry before proceeding to the next step.

Following successful saponification, the free amino acid must be protected with an Fmoc group on its N-terminus using standard literature procedures before it can be used in Fmoc-SPPS.

Fmoc-SPPS Protocol for Incorporation of Fmoc-D-Leucine(4-F)-OH

This protocol is based on the widely used Fmoc/tBu strategy.[6]

Resin Selection and Preparation

The choice of resin depends on the desired C-terminus of the final peptide.[7]

-

Peptide Amides: Use Rink Amide resin.[7]

-

Peptide Acids: Use Wang or 2-Chlorotrityl chloride resin.[8][9]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature.[8]

-

Drain the DMF.

Standard Fmoc-SPPS Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.[10]

-

Add a 20% solution of piperidine in DMF to the resin.[7]

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a suitable coupling reagent (e.g., HBTU, TBTU, HATU) in DMF.[11][12]

-

Add 6-10 equivalents of a base, typically N,N-Diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction for 1-2 hours.

-

Drain the solution and wash the resin with DMF.

Optimized Coupling Protocol for Fmoc-D-Leucine(4-F)-OH

Due to the potential for steric hindrance from the D-configuration, a more robust coupling strategy is recommended.

| Parameter | Standard Coupling | Recommended for Fmoc-D-Leucine(4-F)-OH | Rationale |

| Coupling Reagent | HBTU, TBTU | HATU, HCTU, PyBOP [11][12][13] | These reagents are known to be more efficient for sterically hindered amino acids.[13][14] |

| Equivalents of AA | 3-5 eq. | 4-5 eq. | A higher concentration can help drive the reaction to completion. |

| Coupling Time | 1-2 hours | 2-4 hours or overnight | Allows more time for the coupling of the sterically demanding residue. |

| Strategy | Single Coupling | Double Coupling | If monitoring indicates incomplete coupling after the initial 2-4 hours, a second coupling with fresh reagents is advised. |

Step-by-Step Protocol:

-

Follow the standard Fmoc deprotection protocol.

-

In a separate vial, dissolve 4-5 equivalents of Fmoc-D-Leucine(4-F)-OH and 4.9 equivalents of HATU in DMF.[11]

-

Add 10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Perform a Kaiser test to check for the presence of free primary amines.

-

Negative Kaiser Test (beads remain colorless/yellow): Coupling is complete. Proceed with washing.

-

Positive Kaiser Test (beads turn blue): Coupling is incomplete. Drain the solution, wash with DMF, and repeat the coupling procedure (double coupling).

-

-

Once coupling is complete, wash the resin thoroughly with DMF.

Workflow for SPPS Incorporation of D-Leucine, 4-fluoro-, ethyl ester

Caption: Workflow from amino acid preparation to final peptide purification.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.[15][16]

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Standard Cleavage Cocktail (Reagent K): [16]

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Protocol:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin in a fume hood.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Concentrate the combined filtrate to a small volume.

-

Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Positive Kaiser test after coupling with Fmoc-D-Leucine(4-F)-OH | Incomplete coupling due to steric hindrance. | Perform a second coupling (double coupling) with fresh reagents. Increase coupling time. Use a more potent coupling reagent like HATU or HCTU.[11][13] |

| Low yield of final peptide | Incomplete coupling at one or more steps. Aggregation of the peptide chain on the resin.[17][18] | Optimize coupling conditions for difficult residues. Consider using specialized resins or incorporating pseudoprolines in problematic sequences.[18] |

| Side products observed in mass spectrometry | Incomplete deprotection of side chains. Side reactions during cleavage. | Ensure the correct scavenger cocktail is used for the amino acids present in your sequence.[16] Optimize cleavage time. |

| Racemization | Use of excessive base or prolonged activation times, especially with certain coupling reagents. | Use a phosphonium-based reagent like PyBOP which is less prone to causing racemization.[12] Minimize pre-activation time. |

Conclusion

The successful incorporation of D-Leucine, 4-fluoro-, ethyl ester into synthetic peptides is a multi-step process that requires careful planning and execution. The key to success lies in the initial saponification of the ethyl ester, followed by the use of robust coupling conditions to overcome the steric challenges posed by this non-canonical D-amino acid. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently utilize this valuable building block to create novel peptides with enhanced stability and unique properties for a wide range of applications in drug discovery and beyond.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).

- Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing.

- Synthesis of complex unnatural fluorine-containing amino acids. PMC.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.

- Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. (2022, August 4).

- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.

- Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025, November 28). BOC Sciences.

- Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. (2024, August 27).

- Mastering Solid Phase Peptide Synthesis (SPPS). Synpeptide.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.

- Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. Benchchem.

- Synthesis of fluorinated amino acids. (2000, November 2). Natural Product Reports (RSC Publishing). DOI:10.1039/A707503K.

- Khadse, S. (2014, June 4).

- Novabiochem® Coupling reagents. Merck.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025, August 10).

- Should My Peptides Have D-Amino Acids? (2024, October 18). LifeTein.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

- Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.

- Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Synpeptide.

- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019, November 11). Chemical Communications (RSC Publishing). DOI:10.1039/C9CC08421E.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12).

- Overcoming the Challenges of Peptide Drug Development. (2025, March 24). Concept Life Sciences.

- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.

- Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). AmbioPharm.

- Peptide Synthesis for Beginners. Peptide Primers.

- D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv.

- In vivo incorporation of unnatural amino acids. (2008, September 18).

- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025, November 5).

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

- D-Leucine ethyl ester hydrochloride. Chem-Impex.

- Leucine, trifluoroacetyl-isopropyl ester. PubChem.

- N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester. Sigma-Aldrich.

- D-Leucine ethyl ester hydrochloride. Santa Cruz Biotechnology.

Sources

- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. bachem.com [bachem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. file.globalso.com [file.globalso.com]

- 13. bachem.com [bachem.com]

- 14. people.uniurb.it [people.uniurb.it]

- 15. jpt.com [jpt.com]

- 16. renyi.hu [renyi.hu]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 18. blog.mblintl.com [blog.mblintl.com]

Troubleshooting & Optimization

Technical Support Center: D-Leucine, 4-fluoro-, ethyl ester

CAS: 156047-39-1 (Generic ref for isomer family) | Molecular Formula: C8H16FNO2

Executive Summary

Welcome to the Technical Support Center. You are likely working with D-Leucine, 4-fluoro-, ethyl ester (often supplied as the hydrochloride salt) for peptide synthesis or as a chiral building block.

The Central Challenge: The introduction of a fluorine atom at the